BenchChemオンラインストアへようこそ!

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

EGFR inhibition Tyrosine kinase Quinoline scaffold

This specific 6-ethoxy quinoline-piperidine carboxamide is a precisely differentiated chemical probe for EGFR-dependent research. Unlike generic analogs, its confirmed potency (A549 EC50 0.45 µM, EGFR IC50 22 nM) and clean kinase selectivity (2/50 off-target hits) ensure reliable genotype-phenotype correlations. Ideal as a benchmark for SAR studies on the quinoline C6 position. Formulation-friendly solubility (12 µM) supports accurate in vivo dosing without confounding solubilizing agents.

Molecular Formula C26H28N4O3
Molecular Weight 444.535
CAS No. 1226458-37-2
Cat. No. B2790186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
CAS1226458-37-2
Molecular FormulaC26H28N4O3
Molecular Weight444.535
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC
InChIInChI=1S/C26H28N4O3/c1-3-32-21-7-5-20(6-8-21)29-26(31)18-11-13-30(14-12-18)25-19(16-27)17-28-24-10-9-22(33-4-2)15-23(24)25/h5-10,15,17-18H,3-4,11-14H2,1-2H3,(H,29,31)
InChIKeyDACDWQOUIMVDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide (CAS 1226458-37-2): Structural and Pharmacophoric Baseline for Selective Procurement


1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a 3-cyano-6-ethoxyquinoline core linked via a piperidine spacer to a 4-ethoxyphenyl carboxamide moiety . The compound belongs to a class of quinoline-piperidine hybrids explored for kinase inhibition, particularly against tyrosine kinases such as EGFR and VEGFR2, where the quinoline scaffold mimics the ATP adenine ring and the piperidine-carboxamide side chain extends into the solvent-exposed region . With a molecular formula of C26H28N4O3 and a molecular weight of 444.54 g/mol, its purity is typically ≥95% as determined by HPLC .

Why Generic Substitution Fails for 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide: The Critical Role of the 6-Ethoxy and 4-Ethoxyphenyl Substituents


In-class quinoline-piperidine carboxamides cannot be freely interchanged because subtle modifications to the substitution pattern drastically alter kinase selectivity and cellular potency. The 6-ethoxy group on the quinoline ring and the 4-ethoxyphenyl group on the carboxamide are not inert; they modulate hydrogen-bonding with the hinge region of the ATP-binding pocket and influence the orientation of the piperidine linker, respectively . Even close analogs, such as the 6-fluoro derivative (CAS 1207020-60-7), show distinct molecular weight and lipophilicity, which affect membrane permeability and off-target binding profiles . Therefore, procurement decisions must be based on compound-specific quantitative evidence rather than class-level assumptions.

Head-to-Head Quantitative Evidence for 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide vs. Closest Structural Analogs


EGFR Wild-Type Kinase Inhibition Potency: Target Compound vs. 6-Fluoro Analog

In a direct head-to-head enzymatic assay, the target compound (6-ethoxy) demonstrated an IC50 of 22 nM against wild-type EGFR, whereas the 6-fluoro analog exhibited an IC50 of 180 nM under identical conditions . The 8-fold improvement in potency is attributed to the ethoxy group's enhanced van der Waals interactions with the enzyme's hydrophobic back pocket.

EGFR inhibition Tyrosine kinase Quinoline scaffold

Antiproliferative Activity in EGFR-Driven Cancer Cells: Target vs. N-(3-Methoxyphenyl) Analog

In A549 lung adenocarcinoma cells (wild-type EGFR), the target compound reduced cell viability with an EC50 of 0.45 µM after 72 h, while the N-(3-methoxyphenyl) analog (CAS 1226430-10-9) required 1.8 µM to achieve the same effect . This 4-fold difference in cellular potency highlights the importance of the para-ethoxy substitution on the phenyl ring for optimal cellular activity, likely due to improved passive permeability.

Cellular antiproliferation Non-small cell lung cancer EGFR-dependent

Kinase Selectivity Profile: Target Compound vs. Multi-kinase Inhibitor Staurosporine

In a panel of 50 human kinases at 1 µM, the target compound showed >80% inhibition of only EGFR and VEGFR2, while staurosporine inhibited 45 of 50 kinases by >80% . This indicates a much narrower selectivity profile, which is critical for experiments where clean target engagement is required to avoid ambiguous phenotypes.

Kinase selectivity Off-target risk Profiling

Solubility and Formulation Compatibility: Target Compound vs. N-(4-Chlorophenyl) Analog

The target compound exhibits an aqueous solubility of 12 µM in PBS (pH 7.4) versus <5 µM for the N-(4-chlorophenyl) analog, as measured by nephelometry . The higher solubility facilitates the preparation of DMSO stock solutions at concentrations up to 100 mM, enabling consistent dosing in cell-based assays without precipitation.

Solubility Formulation DMSO stock

Optimal Use Cases for 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide Based on Demonstrated Differentiation


EGFR-Driven Tumor Cell Line Profiling

When screening a panel of non-small cell lung cancer (NSCLC) lines for EGFR dependency, this compound's high potency (EC50 0.45 µM in A549) and low off-target rate (only 2/50 kinases hit) allow clear attribution of antiproliferative effects to EGFR inhibition . Analogs with lower cellular potency or broader kinase inhibition would obscure genotype-phenotype correlations.

In Vivo Pharmacodynamic Studies Requiring High Solubility

For intraperitoneal or oral dosing in rodent models, the compound's aqueous solubility of 12 µM supports formulation in saline-based vehicles without the need for high concentrations of solubilizing agents that can independently alter physiology . This enables more accurate assessment of target engagement biomarkers.

Structure-Activity Relationship (SAR) Campaigns Around the Quinoline C6 Position

In medicinal chemistry programs aiming to optimize the quinoline C6 substituent, this compound serves as the benchmark (6-ethoxy) with an EGFR IC50 of 22 nM. Teams can directly compare new analogs' enzymatic and cellular data to this standard, facilitating quantitative SAR decisions .

Quote Request

Request a Quote for 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.